molecular formula C16H24Cl2N4O4 B12812378 Dibutyl 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)pentanedioate CAS No. 5462-78-2

Dibutyl 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)pentanedioate

Cat. No.: B12812378
CAS No.: 5462-78-2
M. Wt: 407.3 g/mol
InChI Key: DXSAAUBMWACDGC-UHFFFAOYSA-N
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Description

Dibutyl 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)pentanedioate is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)pentanedioate typically involves the reaction of 4,6-dichloro-1,3,5-triazine with dibutylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Dibutyl 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as dibutylamine, thiols, and alcohols in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions include substituted triazine derivatives, carboxylic acids, and various oxidation or reduction products depending on the specific reaction conditions .

Scientific Research Applications

Dibutyl 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)pentanedioate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other triazine-based compounds and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleophiles.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with antimicrobial or anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and UV stabilizers for plastics and coatings

Mechanism of Action

The mechanism of action of Dibutyl 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)pentanedioate involves its interaction with nucleophilic sites in biological molecules. The triazine ring can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can disrupt normal cellular processes, making it a potential candidate for antimicrobial and anticancer applications .

Comparison with Similar Compounds

Similar Compounds

    2-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid: Similar structure with a sulfonic acid group instead of the dibutyl ester.

    4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-N-(1,1-dimethylethyl)benzamide: Contains a benzamide group instead of the dibutyl ester.

    2-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite): A cyanurated H-acid azo dye with similar triazine core .

Uniqueness

Dibutyl 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)pentanedioate is unique due to its dibutyl ester groups, which impart specific chemical properties and reactivity. This makes it particularly useful in applications requiring ester functionalities, such as in the synthesis of polymers and as intermediates in organic synthesis .

Properties

CAS No.

5462-78-2

Molecular Formula

C16H24Cl2N4O4

Molecular Weight

407.3 g/mol

IUPAC Name

dibutyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]pentanedioate

InChI

InChI=1S/C16H24Cl2N4O4/c1-3-5-9-25-12(23)8-7-11(13(24)26-10-6-4-2)19-16-21-14(17)20-15(18)22-16/h11H,3-10H2,1-2H3,(H,19,20,21,22)

InChI Key

DXSAAUBMWACDGC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCC(C(=O)OCCCC)NC1=NC(=NC(=N1)Cl)Cl

Origin of Product

United States

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